Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate
Description
Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic organic compound featuring an imidazo[1,5-a]pyridine core substituted with a methyl ester group at position 1 and a methyl group at position 6. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. For example, tert-butyl derivatives exhibit characteristic IR peaks for carbonyl groups (~1700 cm⁻¹) and aromatic C-H stretching (~3000 cm⁻¹), consistent with ester-functionalized imidazo[1,5-a]pyridines .
Properties
IUPAC Name |
methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-4-3-5-12-6-11-8(9(7)12)10(13)14-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXJNGNYCZTTQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=C(N=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate typically involves cyclocondensation reactions. One common method is the Mg3N2-assisted one-pot synthesis, which involves the cyclo-condensation of 2-pyridyl ketones with alkyl glyoxylates or aldehydes . This method is efficient and yields the desired product with high purity.
Chemical Reactions Analysis
Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research. It is used in medicinal chemistry for the development of new drugs, particularly for its potential anti-tuberculosis activity . Additionally, it is used in materials science for the synthesis of organic light-emitting diodes (OLEDs) and other advanced materials .
Mechanism of Action
The mechanism of action of methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, which can lead to its biological effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Key Observations:
Ethyl imidazo[1,5-a]pyridine-8-carboxylate (Similarity: 0.98): Nearly identical to the target compound but substitutes the methyl ester with an ethyl ester. This minor alteration may influence lipophilicity and metabolic stability . No direct spectral data are provided, but tert-butyl analogs (e.g., 4e) show HRMS peaks consistent with calculated molecular weights (e.g., 331.1422 for C₁₉H₂₀O₂N₂Na), suggesting reliable synthetic routes for such esters .
Ethyl 2-(1H-imidazol-1-yl)benzoate (Similarity: 0.90):
- Replaces the imidazo[1,5-a]pyridine core with a benzoate scaffold, reducing aromatic conjugation and altering electronic properties.
- IR data for related compounds (e.g., 4v ) highlight strong carbonyl absorption (~1707 cm⁻¹), comparable to ester-containing analogs .
Methyl imidazo[1,5-a]pyridine-6-carboxylate (Similarity: 0.84):
- Lacks the methyl group at position 8, which may reduce steric hindrance and affect binding interactions in biological systems.
Research Implications
While direct biological data for this compound are unavailable, its structural analogs have shown promise as kinase inhibitors or fluorescent probes.
Biological Activity
Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate (MIP) is a heterocyclic compound that has gained attention in recent years due to its diverse biological activities. This article explores the biological activity of MIP, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Overview of this compound
MIP is characterized by its unique imidazo-pyridine structure, which contributes to its varied biological effects. It is primarily studied for its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
The biological activity of MIP is attributed to its interaction with specific molecular targets and pathways. Key mechanisms include:
- Enzyme Inhibition : MIP can inhibit enzymes involved in critical metabolic pathways, affecting cell proliferation and survival.
- DNA Interaction : Some studies indicate that MIP derivatives can bind to DNA, influencing gene expression and cellular responses to stress.
- Cell Cycle Arrest : Certain MIP derivatives have shown the ability to induce cell cycle arrest at the G2/M phase and promote apoptosis through mechanisms involving p53 and other apoptotic markers.
Biological Activities
MIP exhibits a range of biological activities:
- Anticancer Properties : Research indicates significant cytotoxic effects against various cancer cell lines. For example, MIP derivatives have been shown to induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
- Antimicrobial Activity : Studies demonstrate efficacy against various bacterial strains, suggesting that MIP may inhibit specific enzymes critical for bacterial survival.
- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, showing promise in reducing inflammation in preclinical models.
Research Findings
Recent studies have focused on synthesizing novel MIP derivatives and evaluating their biological activities. Below are key findings from notable research:
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various MIP derivatives on breast cancer cell lines, revealing IC50 values as low as 15 µM, indicating strong anticancer potential.
- Antimicrobial Efficacy : Another investigation reported that MIP showed significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via tandem reactions or nucleophilic substitution. For example, tert-butyl carboxylate derivatives (e.g., tert-butyl 3-(4-chlorophenyl)imidazo[1,5-a]pyridine-1-carboxylate) are synthesized by refluxing precursors in ethanol or DMF with potassium carbonate as a base, followed by column chromatography (20% EtOAc/hexane) for purification . Optimization includes adjusting solvent polarity (e.g., DMF for high-temperature stability), stoichiometry of reagents (e.g., 1:2 molar ratio of aryl halide to ester), and reaction time (6–8 hours for completion) .
Q. How is NMR spectroscopy used to confirm the structure of this compound?
- Methodology : Assign peaks in NMR (500 MHz, CDCl) by analyzing coupling constants and integration. For instance:
- Aromatic protons: δ 8.25 (d, ) and δ 6.77 (t, ) confirm imidazo-pyridine ring protons .
- Methyl ester group: A singlet at δ 3.90–4.10 (3H) for COOCH.
- 8-Methyl substituent: A singlet at δ 2.50–2.70 (3H) . Cross-validate with NMR for carbonyl (δ ~162–170 ppm) and aromatic carbons (δ ~120–140 ppm) .
Q. What role does HRMS play in characterizing this compound?
- Methodology : High-Resolution Mass Spectrometry (HRMS) confirms molecular formula accuracy. For example:
- Calculated for CHNO: [M+Na] = 234.0743.
- Observed: 234.0745 (Δ < 2 ppm error) . Use electrospray ionization (ESI) in positive mode with sodium adducts for enhanced sensitivity.
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodology :
Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., HIF-1α or CDK2) based on analogues (e.g., triazolo[1,5-a]pyridines show anticancer activity ).
DFT calculations : Analyze electron density maps to identify reactive sites (e.g., carboxylate group for hydrogen bonding) .
Validate predictions with in vitro assays (e.g., IC measurements in kinase inhibition assays) .
Q. How are crystallographic data used to resolve structural ambiguities in derivatives of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) provides bond lengths/angles and torsional data. For example:
- In ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, SCXRD confirmed planarity of the imidazo-pyridine ring (mean deviation: 0.0027 Å) and dihedral angles between substituents (e.g., 55.6° for carboxylate groups) .
- Refinement protocols: Use SHELXL with riding models for H-atoms and anisotropic displacement parameters for non-H atoms .
Q. What strategies address contradictions in spectroscopic data during structure elucidation?
- Methodology :
- Cross-validation : Compare IR (e.g., carbonyl stretch at ~1690–1707 cm ) with NMR/HRMS.
- Isotopic labeling : Use -labeled precursors to resolve overlapping - HMBC correlations .
- Dynamic NMR : Analyze variable-temperature NMR to detect conformational exchange broadening in flexible substituents .
Applied Research Questions
Q. How can the pharmacokinetic properties of this compound be optimized for drug discovery?
- Methodology :
- LogP optimization : Introduce polar groups (e.g., -OH, -NH) to reduce LogP from ~1.12 (methyl ester) to <0.5 for improved solubility .
- Metabolic stability : Use liver microsome assays to identify labile sites (e.g., ester hydrolysis) and replace with bioisosteres (e.g., amides) .
- In vivo PK studies : Monitor plasma half-life (t) and bioavailability in rodent models .
Q. What synthetic modifications enhance the compound’s bioactivity against specific targets?
- Methodology :
- Structure-Activity Relationship (SAR) : Replace the 8-methyl group with halogens (e.g., -Br, -Cl) to improve binding to hydrophobic pockets in enzymes .
- Prodrug design : Convert the methyl ester to a tert-butyl ester (e.g., tert-butyl 3-heptylimidazo[1,5-a]pyridine-1-carboxylate) for enhanced membrane permeability .
- Click chemistry : Introduce triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition for targeted delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
